2-Chloro-4-(3,4-dimethoxyphenyl)pyridine
Description
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 3,4-dimethoxyphenyl group at position 4 (Figure 1). This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance pharmacological properties such as kinase inhibition . Synthetically, it is often prepared via nucleophilic aromatic substitution or cross-coupling reactions involving halogenated pyridine precursors and substituted phenylboronic acids .
Molecular Formula: C₁₃H₁₁ClNO₂ Molecular Weight: 256.69 g/mol (calculated) Key Features:
- The chlorine atom at position 2 introduces electron-withdrawing effects, modulating the pyridine ring’s electronic properties.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)pyridine |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-4-3-9(7-12(11)17-2)10-5-6-15-13(14)8-10/h3-8H,1-2H3 |
InChI Key |
KXOHRCATQVIWCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine
The preparation of this compound typically involves two main approaches:
- Direct halogenation of 4-(3,4-dimethoxyphenyl)pyridine derivatives
- Cross-coupling reactions of 2-chloropyridine derivatives with 3,4-dimethoxyphenyl precursors
The choice of method depends on the availability of starting materials, desired purity, and scalability.
Halogenation-Based Synthesis
One classical approach involves the selective chlorination at the 2-position of a 4-(3,4-dimethoxyphenyl)pyridine precursor. This can be achieved by electrophilic chlorination reagents under controlled conditions.
- Reagents and Conditions: Chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS) in the presence of catalysts or under heating.
- Mechanism: Electrophilic substitution at the 2-position of the pyridine ring facilitated by the directing effect of the 4-(3,4-dimethoxyphenyl) substituent.
- Yields and Purity: Moderate to high yields (50-85%) with purification by recrystallization or chromatography.
However, this method requires careful control to avoid over-chlorination or side reactions.
Cross-Coupling Methods (Suzuki, Stille, Negishi)
Modern synthetic protocols favor palladium-catalyzed cross-coupling reactions between 2-chloropyridine derivatives and arylboronic acids or stannanes bearing the 3,4-dimethoxyphenyl moiety.
-
$$
\text{2-Chloropyridine} + \text{3,4-Dimethoxyphenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$ Catalysts: Pd(PPh3)4, Pd(OAc)2 with phosphine ligands
- Bases: K2CO3, NaOH, Cs2CO3
- Solvents: Toluene, DMF, dioxane, or water-organic mixtures
- Temperature: 80-120 °C
- Yields: Generally high (70-95%)
- Advantages: High selectivity, mild conditions, tolerance to functional groups
This method is preferred for its operational simplicity and scalability.
Patent-Described Preparation of Related Pyridine Derivatives
A Chinese patent (CN1467206A) describes a three-step preparation of 2-chloro-4,6-dimethoxypyrimidine, involving salt formation, cyanamide reaction, and condensation, using composite solvents and catalysts to achieve high purity and yield. Although this patent focuses on pyrimidines, the methodology and solvent systems may inform the preparation of related chlorinated pyridine derivatives with methoxy substituents.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in water or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.
Major Products
Nucleophilic Substitution: Corresponding amines, thiols, or ethers.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and receptor-ligand interactions in biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 2-chloro-4-(3,4-dimethoxyphenyl)pyridine, differing primarily in substituent type, position, or additional functional groups:
Physicochemical Properties
- Melting Points : Chloro- and nitro-substituted pyridines (e.g., 2-chloro-4-(3-nitrophenyl)pyridine) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions (dipole-dipole, van der Waals) compared to methoxy-substituted analogs .
- Solubility : The 3,4-dimethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated derivatives, which are more lipophilic .
- Electronic Effects : Nitro groups (electron-withdrawing) reduce electron density on the pyridine ring, while methoxy groups (electron-donating) increase it, influencing reactivity in further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
